Acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester
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Overview
Description
4-chlorophenyl 2-(2-methylphenoxy)acetate is an organic compound with the molecular formula C15H13ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group and a methylphenoxy group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-(2-methylphenoxy)acetate typically involves the esterification of 4-chlorophenol with 2-(2-methylphenoxy)acetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of 4-chlorophenyl 2-(2-methylphenoxy)acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 2-(2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenoxyacetates .
Scientific Research Applications
4-chlorophenyl 2-(2-methylphenoxy)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventual death of the target plants . The molecular pathways involved include the activation of auxin receptors and subsequent gene expression changes that affect cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenyl (4-chloro-2-methylphenoxy)acetate
- 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
Uniqueness
4-chlorophenyl 2-(2-methylphenoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Biological Activity
Acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a widely used herbicide belonging to the phenoxyacetic acid family. Its primary application is in agriculture for controlling broadleaf weeds. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic effects based on diverse research findings.
- Molecular Formula : C9H9ClO3
- Molecular Weight : 188.62 g/mol
- CAS Number : 62095-41-4
MCPA functions primarily as a plant growth regulator and herbicide. It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. The mechanism involves:
- Auxin-like Activity : MCPA disrupts normal growth patterns by promoting excessive cell elongation and division.
- Gene Expression Modulation : Studies have indicated that MCPA can alter gene expression in plants, affecting pathways related to growth and stress responses .
Toxicological Profile
Research indicates that MCPA has varying levels of toxicity depending on the exposure route and concentration:
- Acute Toxicity : A case study highlighted a 76-year-old woman who experienced severe symptoms after ingesting MCPA herbicide, including unconsciousness and respiratory failure. The study concluded that the surfactant in the formulation was likely responsible for the acute symptoms rather than MCPA itself .
- Chronic Toxicity : Long-term exposure studies have shown no significant increase in cancer incidence among workers exposed to MCPA; however, there are indications of increased risks for specific cancers in certain subcohorts .
Antimicrobial and Anticancer Properties
Recent studies have explored MCPA's potential beyond herbicidal activity:
- Antimicrobial Activity : Research has shown that MCPA exhibits antimicrobial properties against various pathogens, suggesting potential applications in agricultural settings to reduce crop disease .
- Anticancer Activity : Some derivatives of MCPA have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through modulation of cell signaling pathways .
Case Studies
- Herbicide Exposure and Gene Expression : A study examined the effects of MCPA on tomato plants and found significant alterations in gene expression related to stress responses when exposed to phosphate-solubilizing bacteria .
- Cell Viability Assays : In vitro studies using human neuroblastoma cells demonstrated that while MCPA had minimal cytotoxic effects at high concentrations (1 mM), it was less toxic compared to other surfactants present in herbicide formulations .
Comparative Analysis with Similar Compounds
Compound Name | Chemical Structure | Biological Activity |
---|---|---|
MCPA | C9H9ClO3 | Herbicidal, antimicrobial |
2,4-D | C8H6ClO3 | Herbicidal, potential endocrine disruptor |
Mecoprop | C10H11ClO3 | Herbicidal, lower toxicity profile |
Properties
CAS No. |
62095-41-4 |
---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13ClO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
InChI Key |
HAIFCRSMWJLIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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